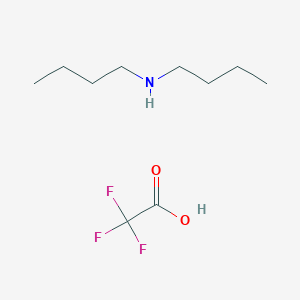

Dibutylamine 2,2,2-trifluoroacetate

Description

Contextual Significance and Historical Perspectives in Fluorinated Organic Compounds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can dramatically influence the characteristics of the parent compound. Since the pioneering work of Henri Moissan on the isolation of elemental fluorine, the field of fluorinated organic compounds has expanded significantly. nih.gov These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and modify the electronic properties of molecules, making them valuable for a wide array of applications. nih.gov

Historically, the development of fluorination methods has been a key focus, enabling the synthesis of a diverse range of organofluorine compounds. nih.gov These compounds are now prevalent in numerous commercial products, from life-saving drugs to high-performance polymers. acs.org The study of compounds like Dibutylamine (B89481) 2,2,2-trifluoroacetate is a continuation of this legacy, exploring how the combination of a fluorinated anion and an organic cation can lead to novel properties and applications.

Nomenclature and Classification of Dibutylamine 2,2,2-trifluoroacetate

This compound is an organic salt. Its name is derived from its constituent ions: the dibutylammonium cation and the 2,2,2-trifluoroacetate anion. The cation is formed from the protonation of dibutylamine, a secondary amine with two butyl groups attached to a nitrogen atom. The anion is the conjugate base of 2,2,2-trifluoroacetic acid.

In the IUPAC system, amines are classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom. libretexts.orgiitk.ac.in Dibutylamine is a secondary amine because it has two alkyl groups bonded to the nitrogen. wikipedia.orgyoutube.com Ammonium (B1175870) salts are named by replacing the "-amine" suffix with "-ammonium" followed by the name of the counter-ion. libretexts.org Therefore, the systematic name for the cation is dibutylammonium.

The compound can be classified as an amine salt. More specifically, it is the salt of a secondary amine and a fluorinated carboxylic acid. This classification places it within a group of compounds that are investigated for their potential as ionic liquids, phase-transfer catalysts, and reagents in organic synthesis.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 334-41-8 |

| Molecular Formula | C10H20F3NO2 |

| Molecular Weight | 243.27 g/mol cymitquimica.combldpharm.com |

| Physical State | Solid tcichemicals.com |

| Melting Point | 137.0 to 141.0 °C tcichemicals.com |

| Synonyms | N-Butyl-1-butanamine Trifluoroacetate (B77799), Dibutylammonium Trifluoroacetate cymitquimica.comtcichemicals.com |

This table is interactive. You can sort and filter the data.

Scope and Research Objectives for this compound Studies

Research on this compound is multifaceted, with several key objectives guiding its investigation:

Synthesis and Characterization: A primary goal is to develop efficient and scalable synthetic routes to the compound. This is accompanied by a thorough characterization of its physicochemical properties, including its melting point, solubility, and spectroscopic data.

Catalysis: The compound is explored for its potential as a catalyst in organic reactions. Dibutylamine itself is known to be an effective organocatalyst for various transformations. sigmaaldrich.com The presence of the trifluoroacetate counter-ion can influence the catalytic activity and selectivity.

Materials Science: There is interest in the potential of this compound as an ionic liquid or a component in the formulation of new materials. The unique combination of a bulky organic cation and a fluorinated anion can result in desirable properties such as thermal stability and specific conductivity.

Pharmaceutical and Agrochemical Synthesis: The compound can serve as a building block in the synthesis of more complex molecules with potential biological activity. The incorporation of fluorinated moieties is a common strategy in the design of new drugs and pesticides. nih.gov

The broader aim of these research efforts is to gain a fundamental understanding of the chemistry of this compound and to leverage its properties for the development of new technologies and applications.

Structure

2D Structure

Properties

IUPAC Name |

N-butylbutan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.C2HF3O2/c1-3-5-7-9-8-6-4-2;3-2(4,5)1(6)7/h9H,3-8H2,1-2H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPJEMLBERXGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-41-8 | |

| Record name | Dibutylamine Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Dibutylamine 2,2,2 Trifluoroacetate

Direct Synthesis Approaches to Dibutylamine (B89481) 2,2,2-trifluoroacetate

The most straightforward method for the synthesis of Dibutylamine 2,2,2-trifluoroacetate is the direct reaction between dibutylamine and trifluoroacetic acid. This approach leverages fundamental acid-base chemistry to produce the ammonium (B1175870) salt.

Acid-Base Neutralization Reactions for Salt Formation

The formation of this compound can be readily achieved through an acid-base neutralization reaction. In this process, the basic nitrogen atom of dibutylamine accepts a proton from the acidic trifluoroacetic acid, resulting in the formation of the dibutylammonium cation and the trifluoroacetate (B77799) anion. These ions are held together by electrostatic attraction to form the salt.

A general procedure for this type of synthesis involves the dropwise addition of trifluoroacetic acid to a solution of dibutylamine in a suitable solvent, such as a non-polar organic solvent, followed by stirring at room temperature. The resulting salt often precipitates from the solution and can be isolated by filtration and further purified by recrystallization. A study on the synthesis of the closely related compound, diisopropylammonium trifluoroacetate, involved the reaction of diisopropylamine (B44863) with an excess of trifluoroacetic acid, followed by evaporation of the solvent to obtain crystals of the salt. znaturforsch.comresearchgate.net

The reaction is typically exothermic and proceeds with high yield due to the strong acidic nature of trifluoroacetic acid and the basicity of dibutylamine. The general reaction can be represented as follows:

(CH₃CH₂CH₂CH₂)₂NH + CF₃COOH → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺[CF₃COO]⁻

Role of Trifluoroacetic Acid in the Synthesis of Related Ammonium Salts

Trifluoroacetic acid (TFA) is a powerful tool in the synthesis of ammonium salts due to its strong acidity (pKa ≈ 0.52) and its ability to act as a proton donor. libretexts.org Its trifluoromethyl group is strongly electron-withdrawing, which enhances the acidity of the carboxylic proton. This property ensures a complete and rapid reaction with amines to form the corresponding ammonium trifluoroacetate salts.

In the context of related ammonium salts, such as diisopropylammonium trifluoroacetate, TFA facilitates the formation of well-defined crystalline structures. X-ray diffraction studies on diisopropylammonium trifluoroacetate have revealed the formation of hydrogen-bonded cyclic dimers in the solid state. znaturforsch.comresearchgate.net In these structures, the two ammonium protons of the diisopropylammonium cation form hydrogen bonds with the two oxygen atoms of the trifluoroacetate anion, creating a stable ring structure. It is highly probable that this compound would adopt a similar supramolecular assembly.

The table below presents selected bond lengths and hydrogen bond data for the analogous diisopropylammonium trifluoroacetate, which provides insight into the expected structural parameters for this compound.

| Parameter | Value (Å or °) |

| N-H···O distance | ~2.8 - 2.9 |

| C-O bond length | Varies |

| C-C bond length | Varies |

| N-H···O angle | Varies |

Data extrapolated from studies on diisopropylammonium trifluoroacetate. znaturforsch.com

Indirect Synthetic Routes Involving Dibutylamine or Trifluoroacetate Precursors

Indirect methods for the synthesis of this compound can also be envisioned, starting from precursors of either the amine or the trifluoroacetate moiety. These routes often involve more complex multi-step syntheses.

Amine-Based Alkylation and Acylation Processes

Dibutylamine itself can be synthesized through various methods, including the reaction of butanol with ammonia (B1221849) over a catalyst at high temperature and pressure, or from the reaction of butyl bromide or butyl chloride with ammonia. chemicalbook.com Once dibutylamine is obtained, it can be further functionalized. While direct alkylation of dibutylamine with a trifluoroacetyl-containing alkylating agent is not a common route to the salt, acylation reactions are highly relevant.

Acylation of dibutylamine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640), would lead to the formation of N,N-dibutyltrifluoroacetamide, not the desired salt. However, this amide could potentially be hydrolyzed under controlled acidic conditions using trifluoroacetic acid to yield the ammonium salt, although this is a less direct and efficient pathway.

Trifluoroacetylation Strategies in Organic Synthesis

Trifluoroacetylation is a common strategy in organic synthesis, often employed for the protection of amine groups. google.com Various reagents can be used for this purpose, including trifluoroacetic anhydride (TFAA) and S-ethyl trifluorothioacetate. restek.com These reagents react with primary and secondary amines to form trifluoroacetamides.

While the goal here is the salt and not the amide, understanding these reactions is crucial. For instance, a novel method for trifluoroacetylation involves the direct reaction of primary or secondary amines with trifluoroacetic acid in the presence of triphosgene (B27547) and triethylamine. google.com This method proceeds under mild conditions and provides the N-trifluoroacetylated amine derivative. Again, this would not directly yield the salt but highlights the reactivity of the precursors.

Mechanistic Investigations of Formation and Reactivity

The formation of this compound via the direct acid-base neutralization pathway is a straightforward proton transfer reaction. The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the acidic proton of trifluoroacetic acid. This results in the formation of a new N-H bond and the generation of the trifluoroacetate anion. The reaction is driven by the large difference in pKa between the protonated amine and trifluoroacetic acid.

The reactivity of the resulting salt is largely dictated by the properties of its constituent ions. The dibutylammonium cation can act as a proton donor in subsequent reactions, while the trifluoroacetate anion is a weak nucleophile. The salt can be used as a source of the dibutylammonium ion or as a phase-transfer catalyst in certain applications.

Mechanistic studies on the trifluoroacetylation of amines, which is an indirect route, have shown that the reaction can proceed through different pathways depending on the reagents and conditions. For example, in solid-phase peptide synthesis, trifluoroacetylation can occur as an undesired side reaction when trifluoroacetic acid is used for deprotection. nih.gov This involves the formation of trifluoroacetoxymethyl groups on the resin support, which can then transfer the trifluoroacetyl group to the amine. nih.gov

The table below summarizes the key reactants and products in the synthetic pathways discussed.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Dibutylamine | Trifluoroacetic Acid | This compound | Acid-Base Neutralization |

| Dibutylamine | Trifluoroacetic Anhydride | N,N-Dibutyltrifluoroacetamide | Acylation |

| Butanol | Ammonia | Dibutylamine | Catalytic Amination |

Exploration of Reaction Intermediates and Transition States

The formation of this compound is fundamentally a proton transfer reaction. This acid-base neutralization involves the transfer of a proton (H⁺) from the carboxylic acid group of trifluoroacetic acid to the lone pair of electrons on the nitrogen atom of dibutylamine.

The reaction can be represented as: (CH₃CH₂CH₂CH₂)₂NH + CF₃COOH ⇌ (CH₃CH₂CH₂CH₂)₂NH₂⁺ • ⁻OOCCF₃

The primary intermediate in this reaction is a hydrogen-bonded complex between dibutylamine and trifluoroacetic acid. In this complex, the acidic proton of the trifluoroacetic acid is shared with the nitrogen atom of the dibutylamine. The transition state for the proton transfer is the point of maximum energy along the reaction coordinate between the hydrogen-bonded complex and the final ion pair product.

In solution, the polarity of the solvent plays a crucial role in stabilizing the resulting ions, thereby driving the equilibrium towards the formation of the dibutylammonium trifluoroacetate salt.

Catalytic Roles and Mechanisms in Synthetic Transformations

While there is no direct evidence of this compound being employed as a catalyst in the reviewed literature, its constituent ions, dibutylammonium and trifluoroacetate, suggest potential catalytic applications. Ammonium trifluoroacetate, a related salt, is recognized as a versatile reagent and catalyst in organic synthesis.

The potential catalytic activity of this compound can be inferred from the roles of its components:

Dibutylammonium Cation as a General Acid Catalyst: The dibutylammonium ion can act as a proton donor in acid-catalyzed reactions.

Trifluoroacetate Anion as a Weakly Coordinating Anion and Base: The trifluoroacetate anion is a weak base and a non-coordinating anion, which can be beneficial in catalytic cycles where the anion should not interfere with the catalytic center.

Combined Catalytic Action: The salt could potentially act as a phase-transfer catalyst in biphasic reactions, facilitating the transfer of reactants between an aqueous and an organic phase.

Ammonium trifluoroacetate has been used to enhance HPLC separations and as a catalyst in various organic reactions. sigmaaldrich.com Its catalytic efficacy is attributed to its ability to provide a lower energy pathway for reactions. By analogy, this compound could potentially be used in similar applications, with the bulky butyl groups of the cation potentially influencing the solubility and steric environment of the catalytic process. For instance, in peptide synthesis, which often requires coupling agents, a catalyst that facilitates amide bond formation from carboxylic acids and amines is of significant interest. acs.org

Impact of Solvent Systems on Reaction Kinetics and Thermodynamics

The formation of this compound, being an acid-base equilibrium, is significantly influenced by the solvent system. The solvent's properties, such as polarity (dielectric constant) and its ability to solvate ions, can affect both the kinetics and thermodynamics of the reaction. wikipedia.org

Thermodynamic Considerations:

Polar solvents are expected to favor the formation of the ionic salt, dibutylammonium trifluoroacetate. This is because polar solvent molecules can effectively solvate and stabilize the charged dibutylammonium cation and trifluoroacetate anion, shifting the equilibrium towards the product side. wikipedia.org In non-polar solvents, the reactants, being less polar, might be more stable, or the ions may exist as tight ion pairs.

The thermodynamics of protonation for various amines in aqueous solutions have been studied, revealing the influence of molecular structure on the enthalpy (ΔH°) and entropy (ΔS°) of the reaction. researchgate.net For the adsorption of trifluoroacetic acid on particulate matter, the process was found to be spontaneous and exothermic. nih.gov While not directly comparable, this suggests that the interaction between trifluoroacetic acid and a basic site is thermodynamically favorable.

Kinetic Considerations:

The choice of solvent is also critical in the practical synthesis and isolation of the salt. A solvent that dissolves the reactants but in which the resulting salt is insoluble would facilitate the isolation of the product through precipitation. sciencemadness.org

Interactive Data Table: General Solvent Effects on Acid-Base Equilibria

| Solvent Property | Effect on Dibutylamine + Trifluoroacetic Acid ⇌ Dibutylammonium Trifluoroacetate | Rationale |

| High Polarity / Dielectric Constant | Shifts equilibrium to the right (products) | Stabilizes the charged dibutylammonium and trifluoroacetate ions through solvation. wikipedia.org |

| Low Polarity / Dielectric Constant | Shifts equilibrium to the left (reactants) | Less stabilization of the ionic products, favoring the neutral acid and amine. |

| Protic Solvents (e.g., water, alcohols) | Can act as proton shuttles, potentially increasing the rate of proton transfer. Also effectively solvates ions. | Can participate in the proton transfer mechanism and stabilize the resulting ions through hydrogen bonding. |

| Aprotic Polar Solvents (e.g., DMSO, acetonitrile) | Effectively solvates cations, shifting equilibrium to the right. | Stabilizes the dibutylammonium cation. wikipedia.org |

Advanced Spectroscopic and Structural Characterization of Dibutylamine 2,2,2 Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Dibutylamine (B89481) 2,2,2-trifluoroacetate in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the proton and carbon environments of the dibutylammonium cation and the fluorine-containing trifluoroacetate (B77799) anion can be obtained.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of Dibutylamine 2,2,2-trifluoroacetate is expected to show characteristic signals corresponding to the different protons in the dibutylammonium cation. The formation of the ammonium (B1175870) salt upon reaction of dibutylamine with trifluoroacetic acid leads to the protonation of the nitrogen atom, which significantly influences the chemical shifts of the neighboring protons.

The protons on the carbon atoms adjacent to the nitrogen (α-protons) are expected to be the most deshielded due to the electron-withdrawing effect of the positively charged nitrogen atom, appearing as a multiplet. The protons on the subsequent carbons in the butyl chains (β, γ, and δ-protons) will appear at progressively lower chemical shifts (further upfield). The terminal methyl protons (δ-protons) will be the most shielded. A broad signal corresponding to the N-H protons of the ammonium group is also anticipated. The integration of these signals will correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Dibutylammonium Cation

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH ₂⁺ | Broad | Singlet |

| CH ₃-(CH₂)₃-NH₂⁺- | ~0.9 | Triplet |

| CH₃-CH ₂-CH₂-CH₂-NH₂⁺- | ~1.4 | Multiplet |

| CH₃-CH₂-CH ₂-CH₂-NH₂⁺- | ~1.6 | Multiplet |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the dibutylammonium cation and the trifluoroacetate anion. Similar to the ¹H NMR spectrum, the formation of the ammonium salt affects the chemical shifts of the carbon atoms in the butyl chains.

The carbon atoms directly bonded to the nitrogen (α-carbons) will be significantly deshielded. The other carbon atoms of the butyl group will show distinct signals, with the terminal methyl carbon being the most shielded. For the trifluoroacetate anion, two signals are expected: one for the carboxyl carbon and one for the trifluoromethyl carbon. The carboxyl carbon will appear at a lower field, and the trifluoromethyl carbon will be split into a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃-(CH₂)₃-NH₂⁺- | ~13 |

| CH₃-C H₂-CH₂-CH₂-NH₂⁺- | ~20 |

| CH₃-CH₂-C H₂-CH₂-NH₂⁺- | ~29 |

| CH₃-(CH₂)₂-C H₂-NH₂⁺- | ~47 |

| C F₃COO⁻ | ~116 (quartet) |

¹⁹F NMR for Fluorine-Containing Moiety Characterization

¹⁹F NMR spectroscopy is particularly useful for characterizing the trifluoroacetate anion. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, a strong signal is expected. azom.com The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore give rise to a single signal. The chemical shift of this signal is characteristic of the trifluoroacetate anion and is typically observed around -76.5 ppm relative to a CFCl₃ standard. colorado.edu This technique is highly specific and can be used for the quantification of the compound. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique, the spectrum would be expected to show peaks corresponding to the dibutylammonium cation ([M+H]⁺) at m/z 130.15 and the trifluoroacetate anion ([M-H]⁻) at m/z 113.00.

Under harsher ionization conditions, such as electron ionization (EI), fragmentation of the dibutylamine cation would occur. Common fragmentation pathways for alkylamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage of the C-N bond. This would result in a series of smaller fragment ions. The trifluoroacetate anion is relatively stable but can lose CO₂ to form the CF₃⁻ anion under certain conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecules and provides valuable information about the functional groups and intermolecular interactions.

In the IR spectrum of this compound, characteristic bands for both the dibutylammonium cation and the trifluoroacetate anion are expected. The N-H stretching vibrations of the ammonium group will appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the butyl chains will be observed around 2960-2870 cm⁻¹. For the trifluoroacetate anion, strong bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) will be present around 1680 cm⁻¹ and 1450 cm⁻¹, respectively. The C-F stretching vibrations will also give rise to strong absorptions in the 1200-1100 cm⁻¹ region. chemicalbook.com

Raman spectroscopy provides complementary information. The Raman spectrum of the trifluoroacetate ion has been studied and shows characteristic bands for the CF₃ and COO⁻ groups. umich.edu For instance, a notable band for the symmetric CF₃ deformation mode is observed. umich.edu The study of similar compounds like diisopropylammonium trifluoroacetate has shown that the IR and Raman spectra exhibit the typical bands for the internal modes of the dialkylammonium cation and the perfluorinated anion. znaturforsch.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, valuable insights can be drawn from the crystal structure of the closely related compound, diisopropylammonium trifluoroacetate. znaturforsch.comresearchgate.net

In the solid state, diisopropylammonium trifluoroacetate forms hydrogen-bonded cyclic dimers. znaturforsch.comresearchgate.net The diisopropylammonium cation acts as a double hydrogen bond donor through its two N-H protons, and each of the two oxygen atoms of the carboxylate group of the trifluoroacetate anion acts as a single hydrogen bond acceptor. This results in a ring-like structure. It is highly probable that this compound adopts a similar supramolecular assembly in the solid state, forming cyclic dimers through N-H···O hydrogen bonds. These dimers would then be connected to neighboring units primarily through van der Waals interactions. The crystal structure of ammonium trifluoroacetate has also been reported, providing further reference for the packing of trifluoroacetate anions in a crystal lattice. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dibutylamine |

| 2,2,2-Trifluoroacetic acid |

| Diisopropylammonium trifluoroacetate |

| Diisopropylammonium pentafluoropropionate |

| Dibenzylammonium trifluoroacetate |

| Ammonium trifluoroacetate |

| Dibutylammonium cation |

| Trifluoroacetate anion |

| Carbon tetrachloride |

Scientific Literature Lacks Computational Analysis of this compound

Despite a comprehensive search of available scientific databases and literature, no specific research focusing on the computational chemistry and Density Functional Theory (DFT) analysis of this compound could be identified.

While information regarding the basic chemical properties of this compound, such as its molecular weight and synonyms, is accessible, in-depth computational studies exploring its structural and mechanistic characteristics appear to be absent from the published scientific record.

Searches for detailed research findings, including data tables from computational studies on optimized geometries, vibrational frequencies, electronic properties, or potential energy surfaces related to this specific compound, did not yield any relevant results. Consequently, the generation of a scientifically accurate and informative article on the "" with a focus on computational insights is not possible at this time.

Derivatives and Analogues of Dibutylamine 2,2,2 Trifluoroacetate

Structural Modifications and Functionalization Strategies

The functionalization of dibutylamine (B89481) 2,2,2-trifluoroacetate can be approached by modifying either the dibutylammonium cation or the trifluoroacetate (B77799) anion. These modifications allow for the introduction of new functional groups, thereby altering the steric and electronic properties of the parent compound.

N-Substituted Dibutylamine Derivatives

The secondary amine nature of dibutylamine allows for various substitution reactions at the nitrogen atom. While direct N-alkylation or N-acylation of the pre-formed dibutylamine 2,2,2-trifluoroacetate salt can be challenging due to the protonated nitrogen, the parent dibutylamine serves as a ready precursor for these derivatives, which can then be paired with a trifluoroacetate anion.

Common strategies for N-substitution of dibutylamine include:

N-Alkylation: The introduction of a third alkyl group to the nitrogen atom of dibutylamine results in the formation of a tertiary amine. This can be achieved through reactions with alkyl halides. The resulting tertiary amine can then be protonated with trifluoroacetic acid to form the corresponding tertiary ammonium (B1175870) trifluoroacetate salt. For instance, the reaction of dibutylamine with an alkyl halide (R-X) would yield a dibutylalkylamine, which upon treatment with trifluoroacetic acid, gives the [R-N(Butyl)₂H]⁺[CF₃COO]⁻ salt.

N-Acylation: The reaction of dibutylamine with acyl chlorides or acid anhydrides leads to the formation of N,N-dibutylamides. These amides are generally stable compounds and represent a significant functionalization of the original amine.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination, providing access to N-aryl-N,N-dibutylamines.

These N-substituted derivatives can exhibit significantly different properties compared to the parent secondary ammonium salt. For example, the formation of a tertiary ammonium salt introduces a permanent positive charge, leading to the formation of ionic liquids if the melting point is below 100 °C.

Variations in the Carboxylate Moiety

The trifluoroacetate anion can be replaced by other carboxylates to generate a series of dibutylammonium salts with varying properties. The choice of the carboxylate can influence properties such as solubility, thermal stability, and hygroscopicity.

| Carboxylic Acid Precursor | Resulting Dibutylammonium Salt | Potential Impact on Properties |

| Acetic Acid | Dibutylammonium acetate | Increased basicity of the anion, potentially lower thermal stability compared to the trifluoroacetate salt. |

| Benzoic Acid | Dibutylammonium benzoate | Introduction of an aromatic ring can influence intermolecular interactions and solubility in organic solvents. |

| Dicarboxylic Acids (e.g., Succinic Acid) | Bis(dibutylammonium) succinate | Formation of a salt with a 2:1 stoichiometry of cation to anion, potentially leading to different crystal packing and material properties. |

| Perfluorinated Carboxylic Acids (e.g., Pentafluoropropionic Acid) | Dibutylammonium pentafluoropropionate | Increased fluorination can enhance thermal stability and create more non-polar domains within the material. |

The synthesis of these analogues is typically straightforward, involving the direct acid-base reaction between dibutylamine and the desired carboxylic acid.

Comparative Studies with Other Dialkylammonium Trifluoroacetates

To understand the unique properties of this compound, it is useful to compare it with other dialkylammonium trifluoroacetates where the alkyl chains on the nitrogen atom are varied. A study on diisopropylammonium trifluoroacetate provides a valuable point of comparison.

| Compound | Alkyl Group | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | n-Butyl | 243.27 cymitquimica.com | Linear alkyl chains |

| Diisopropylammonium trifluoroacetate | Isopropyl | - | Branched alkyl chains |

| Dibenzylammonium trifluoroacetate | Benzyl (B1604629) | 311.30 nih.gov | Aromatic side chains |

The length and branching of the alkyl chains can significantly impact the crystal packing, melting point, and solubility of the salt. For instance, the linear butyl chains in dibutylammonium trifluoroacetate may allow for more efficient packing compared to the bulkier isopropyl groups in diisopropylammonium trifluoroacetate, potentially leading to a higher melting point. The presence of benzyl groups in dibenzylammonium trifluoroacetate introduces the possibility of π-π stacking interactions, which would further influence its solid-state structure and properties.

Synthetic Utility of Derivatives in Material Science and Catalysis

While direct applications of this compound derivatives are not extensively documented, their potential utility can be inferred from the known applications of similar dialkylammonium salts and ionic liquids.

In Material Science:

Ionic Liquids: Tertiary N-alkylated derivatives of dibutylamine, when paired with the trifluoroacetate anion, can form ionic liquids. These materials are of interest as non-volatile, thermally stable solvents and electrolytes. The properties of these ionic liquids, such as viscosity and conductivity, can be tuned by altering the length and functionality of the N-alkyl substituent.

Polymer Synthesis: Dialkylammonium salts can act as catalysts or initiators in polymerization reactions. For example, they can be used in the ring-opening polymerization of lactones. The specific structure of the dibutylammonium cation and the trifluoroacetate anion could influence the rate and selectivity of such polymerizations.

In Catalysis:

Organocatalysis: Chiral derivatives of dibutylamine, where a stereocenter is introduced in one of the N-alkyl chains, could be explored as organocatalysts. Secondary amine salts are known to be effective catalysts in various asymmetric transformations. The combination with the trifluoroacetate counter-ion can influence the acidity and steric environment of the catalytic site.

Phase-Transfer Catalysis: Quaternary ammonium salts, which can be synthesized from N-substituted dibutylamine derivatives, are widely used as phase-transfer catalysts. These catalysts facilitate the reaction between reactants in different phases (e.g., aqueous and organic). The lipophilicity of the four alkyl groups on the nitrogen atom is a key factor in their catalytic efficiency.

Future Research Directions and Emerging Applications of Dibutylamine 2,2,2 Trifluoroacetate

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of amine salts often involves methods that are not environmentally friendly. Future research is expected to focus on developing novel and greener synthetic pathways for Dibutylamine (B89481) 2,2,2-trifluoroacetate. This includes the adoption of principles of green chemistry to minimize waste, reduce energy consumption, and use less hazardous substances. benthamscience.comsciencedaily.com

One promising area is the development of solvent-free or "green" solvent-based reactions. acs.orgrsc.orgmrforum.com For instance, a patented method for the preparation of acid addition salts of amines involves the reaction of the solid amine with a gaseous acid, which could be adapted for trifluoroacetic acid. google.com This approach eliminates the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions. Another green approach is the use of water as a solvent for amine synthesis, which is non-toxic, non-flammable, and inexpensive. samipubco.comnih.gov

The synthesis of the dibutylamine precursor itself can also be made greener. Researchers have been exploring catalytic systems for the selective and atom-efficient synthesis of amines. researchgate.net For example, the use of platinum supported on a porous ceria-zirconia solid solution has been shown to be effective for the hydrogenation of oximes to amines under ambient conditions in a green solvent system. researchgate.net

Furthermore, multicomponent reactions (MCRs) offer an efficient and sustainable route for the synthesis of complex molecules in a single step, and such strategies could be explored for the synthesis of functionalized dibutylamine derivatives before the salt formation. nih.gov

Table 1: Potential Green Chemistry Approaches for the Synthesis of Dibutylamine 2,2,2-trifluoroacetate

| Green Chemistry Principle | Proposed Application to Synthesis | Potential Benefits |

| Waste Prevention | One-pot synthesis of the amine and subsequent salt formation. | Reduces the number of purification steps and solvent usage. |

| Atom Economy | Catalytic amination reactions for the synthesis of dibutylamine. researchgate.net | Maximizes the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and reagents. | Minimizes the generation of hazardous byproducts. |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or bio-based solvents. mrforum.comnih.gov | Reduces environmental impact and improves worker safety. |

| Design for Energy Efficiency | Microwave-assisted or mechanochemical synthesis. nih.gov | Reduces reaction times and energy consumption compared to conventional heating. |

| Use of Renewable Feedstocks | Deriving starting materials from renewable biological sources. nih.gov | Reduces reliance on petrochemicals. |

Advanced Computational Modeling for Predictive Understanding

Advanced computational modeling presents a powerful tool for accelerating the understanding and application of this compound. By simulating the behavior of the compound at a molecular level, researchers can predict its physicochemical properties and interactions with other molecules, thus guiding experimental work and reducing the need for extensive trial-and-error.

A key area of application is the study of ion-pairing and solvation. acs.orgnih.govacs.org The properties of this compound in solution are heavily influenced by the interactions between the dibutylammonium cation and the trifluoroacetate (B77799) anion, as well as their interactions with solvent molecules. Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide detailed insights into these interactions. acs.orgnih.gov

Machine learning and artificial neural networks (ANNs) are also emerging as valuable tools for predicting the properties of ionic compounds. nih.govnih.govdiva-portal.org By training models on existing experimental and computational data, it is possible to predict properties such as solubility, redox potential, and the stability of ion pairs for new compounds like this compound with a high degree of accuracy. acs.orgdiva-portal.org

Table 2: Computational Approaches for the Predictive Understanding of this compound

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energies. acs.org | Ion-pair binding energy, reaction thermodynamics, spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound in solution. nih.gov | Solvation structure, diffusion coefficients, conformational flexibility. |

| Machine Learning (ML) / Artificial Neural Networks (ANN) | Development of predictive models based on existing data. nih.govdiva-portal.org | Solubility in various solvents, potential of mean force for ion-pairing. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of the compound's interaction with large biological molecules. | Binding affinity to protein targets, reaction mechanisms in enzymatic processes. |

Expansion into Bio-related Chemical Research

While direct biological applications of this compound are not yet widely reported, its components and related structures suggest several promising avenues for future research in bio-related fields.

Dibutylamine is utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of biomolecules like oligonucleotides. nih.govwaters.com The use of this compound in this context could offer advantages in terms of selectivity and resolution, as the trifluoroacetate counter-ion is known to influence peptide and oligonucleotide separations. nih.gov The hydrophobicity of the dibutyl groups can enhance the retention of analytes on the stationary phase, allowing for improved separation. waters.com

Furthermore, the trifluoroacetate anion itself is not inert and can influence the biological activity of peptide-based drugs. mdpi.comnih.gov Research into how the combination of a dibutylammonium cation and a trifluoroacetate anion might modulate the properties of biopharmaceuticals is a potential area of exploration. The counter-ion can affect a drug's solubility, stability, and bioavailability. taylorandfrancis.com

Dibutylamine is also a versatile intermediate in organic synthesis and has been used as an organocatalyst. sigmaaldrich.comchemicalbook.com This opens up the possibility of using this compound as a building block in the synthesis of novel bioactive compounds, where the amine can be further functionalized.

Integration in High-Throughput Screening and Combinatorial Chemistry

The structure of this compound makes it a suitable candidate for integration into high-throughput screening (HTS) and combinatorial chemistry workflows for the discovery of new lead compounds in drug development.

Secondary amines are a crucial class of building blocks for the construction of compound libraries due to their reactivity in a variety of chemical transformations, such as amide coupling and alkylation. enamine.netnih.gov Dibutylamine can serve as a scaffold, providing a point of diversity for the generation of a library of related compounds. enamine.net The use of this compound in such synthetic efforts could be advantageous as the trifluoroacetate salt form may offer improved solubility and handling properties compared to the free base, which is important for automated liquid handling systems used in HTS.

The counter-ion can also play a significant role in the outcome of biological screens. nih.govthermofisher.com The presence of the trifluoroacetate ion could influence the conformation and bioavailability of the synthesized library members, potentially leading to the identification of hits that might be missed with other salt forms. mdpi.com The selection of appropriate counter-ions is an important consideration in pharmaceutical development to ensure the stability and efficacy of drug candidates. taylorandfrancis.comthermofisher.com

Table 3: Potential Roles of this compound in Drug Discovery Platforms

| Platform | Role of this compound | Potential Advantages |

| Combinatorial Chemistry | Building block for library synthesis. enamine.netnih.gov | Provides a scaffold for diversification; salt form may improve handling. |

| High-Throughput Screening (HTS) | Component of screening compounds. | The trifluoroacetate counter-ion can influence compound properties and biological activity. nih.gov |

| Fragment-Based Drug Design (FBDD) | As a fragment for screening against biological targets. | The dibutylamine moiety represents a simple, low molecular weight fragment. |

| Purification of Synthetic Compounds | As an ion-pairing reagent in chromatography. nih.govwaters.com | Can improve the separation and purification of library members. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dibutylamine 2,2,2-trifluoroacetate, and how can reaction efficiency be validated?

- Methodology : The compound is typically synthesized via acid-base reaction between dibutylamine and trifluoroacetic acid (TFA). Solvent choice (e.g., methanol) and stoichiometric ratios (1:1 molar ratio) are critical. Post-synthesis, crystallization via slow solvent evaporation at room temperature is recommended for high-purity crystals .

- Validation : Monitor reaction completion using pH titration or NMR to confirm trifluoroacetate ion formation. Purity can be assessed via melting point analysis and / NMR to verify absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?

- Techniques :

- NMR : NMR for butyl chain protons ( 0.8–1.6 ppm), NMR for trifluoroacetate ( -75 to -78 ppm), and NMR for carbonyl (C=O, 160–165 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm ionic bonding between dibutylammonium and trifluoroacetate ions. Refinement parameters (e.g., , factor < 0.06) ensure accuracy .

Advanced Research Questions

Q. How can contradictions in thermal stability data under varying humidity conditions be systematically addressed?

- Experimental Design : Perform thermogravimetric analysis (TGA) under controlled humidity (0–90% RH) and inert vs. ambient atmospheres. Compare decomposition onset temperatures and mass loss profiles.

- Data Interpretation : Hygroscopicity (observed in zinc trifluoroacetate derivatives) may accelerate decomposition in humid conditions. Use dynamic vapor sorption (DVS) to correlate moisture uptake with stability .

Q. What mechanistic insights can be gained from studying the hydrolysis pathways of this compound in acidic/basic media?

- Methodology : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–60°C. Monitor trifluoroacetate release via ion chromatography or NMR.

- Analysis : Acidic conditions may protonate the amine, reversing salt formation, while basic conditions could hydrolyze the trifluoroacetate ion. Compare rate constants () to establish pH-dependent degradation mechanisms .

Q. How does this compound function in catalytic systems, and what role does the trifluoroacetate counterion play?

- Case Study : In organocatalysis, trifluoroacetate ions can enhance solubility in polar aprotic solvents (e.g., DMF, acetonitrile). Evaluate catalytic efficiency in benchmark reactions (e.g., aldol condensation) by comparing turnover numbers (TON) with other salts (e.g., hydrochloride).

- Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to study counterion-catalyst interactions and density functional theory (DFT) to model transition states .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility values of this compound across solvents?

- Approach :

Standardize solubility testing (e.g., shake-flask method at 25°C, 24 h equilibration).

Validate purity via HPLC or GC-MS to rule out impurities affecting solubility.

Compare with structurally analogous salts (e.g., lithium trifluoroacetate) to identify solvent-specific trends .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.